4-Fluoro-1,4'-bipiperidine hydrochloride

描述

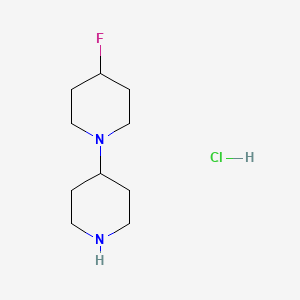

4-Fluoro-1,4'-bipiperidine hydrochloride (CAS No. 1426290-04-1) is a fluorinated bipiperidine derivative characterized by a fluorine atom substituted at the 4-position of one piperidine ring and a hydrochloride salt formation at the nitrogen of the bipiperidine system. Its molecular structure is defined by the Smile Code Cl.FC1CCN(CC1)C2CCNCC2, indicating two linked piperidine rings with fluorine and chloride substituents .

The compound is cataloged as a high-purity heterocyclic chemical, primarily used in pharmaceutical research and organic synthesis. Key analytical methods for characterization include NMR, HPLC, and LC-MS .

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPLORSGRXWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Fluoro-1,4’-bipiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the coupling of the two piperidine rings . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

化学反应分析

4-Fluoro-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

4-Fluoro-1,4'-bipiperidine hydrochloride serves as a valuable scaffold for developing new drug candidates. Its structural features allow for modifications that can lead to compounds with specific biological activities. The following table summarizes some notable derivatives and their potential applications:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,4'-Bipiperidine | Bipiperidine | Basic structure without fluorine |

| 4-Methyl-1,4'-bipiperidine | Bipiperidine | Methyl substitution alters activity |

| 4-Fluoro-1'-methyl-1,4'-bipiperidine | Fluorinated bipiperidine | Combines methyl and fluorine effects |

Drug Discovery

The compound's ability to bind to various biological targets makes it a potential ligand for drug discovery research. Studies indicate that it can interact with receptors or enzymes, which is crucial for designing drugs that modulate these interactions for therapeutic purposes.

Neurological Disorders Research

Research has indicated that derivatives of bipiperidine compounds may have applications in treating neurological disorders. For instance, modifications of the bipiperidine structure have shown promise in developing acetylcholinesterase inhibitors, which are vital in treating conditions like Alzheimer's disease .

Case Study 1: Inhibitory Activity Against PARP Enzymes

A study involving derivatives of this compound demonstrated its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). The lead compound derived from this scaffold showed significant inhibitory activity against PARP1 and PARP2 enzymes compared to established drugs like Olaparib. This highlights its potential in cancer therapeutics .

Case Study 2: Synthesis and Structural Analysis

Research on the synthesis of related piperidine derivatives has revealed insights into molecular conformations and interactions critical for drug design. The structural analysis of these compounds aids in understanding their reactivity and interaction profiles, which are essential for developing targeted therapies.

作用机制

The mechanism of action of 4-Fluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .

相似化合物的比较

Pipamperone Hydrochloride

- Structural Divergence : Incorporates a 4-fluorophenyl ketone group instead of a simple fluorine substitution.

- Functional Impact : The fluorophenyl group enhances binding to dopamine D2 receptors, enabling antipsychotic activity . In contrast, 4-Fluoro-1,4'-bipiperidine lacks this moiety, limiting direct therapeutic use but retaining utility as a fluorinated scaffold for medicinal chemistry .

Irinotecan Hydrochloride

4,4'-Bipiperidine Dihydrochloride

- Simpler Backbone: No fluorine substitution; serves as a precursor for synthesizing substituted bipiperidines.

- Utility : Used in preparing ligands for receptor-binding studies, highlighting the versatility of bipiperidine cores in drug design .

生物活性

4-Fluoro-1,4'-bipiperidine hydrochloride is a synthetic compound characterized by its bipiperidine structure, where two piperidine rings are linked by a carbon chain with a fluorine atom at the 4-position. This structural configuration enhances its potential as a pharmacological agent by modifying its electronic properties and biological activity. The compound is primarily investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

The biological activity of this compound is linked to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom is believed to enhance binding affinity to certain molecular targets, thereby modulating their activity. Although detailed studies on its exact mechanism remain limited, it is suggested that the compound may influence cholinergic pathways by potentially acting on muscarinic acetylcholine receptors, similar to other bipiperidine derivatives.

Pharmacological Applications

Research into this compound has identified several potential applications:

- Medicinal Chemistry : Used as a scaffold for developing new drug candidates.

- Biological Research : Investigated for enzyme inhibition and receptor binding activities.

- Chemical Synthesis : Serves as a building block in organic synthesis and coordination chemistry.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are key findings from relevant research:

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Target | Methodology | Key Findings |

|---|---|---|---|

| Muscarinic Receptors | Binding Assays | Inhibition of acetylcholine action observed. | |

| Enzyme Inhibition | In vitro assays | Potential for modulating enzyme activity noted. | |

| Various receptors | Structure-activity relationship (SAR) studies | Enhanced binding affinity due to fluorine substitution. |

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

-

Study on Receptor Interaction :

- A study demonstrated that this compound could effectively inhibit muscarinic acetylcholine receptors, leading to decreased parasympathetic activity. This suggests potential uses in treating conditions related to cholinergic overactivity.

-

Enzyme Inhibition Research :

- Research into enzyme inhibition highlighted the compound's ability to modulate specific enzymatic pathways, which could be beneficial in drug development targeting metabolic disorders.

-

Drug Discovery Applications :

- The compound has been explored as a lead structure for synthesizing novel pharmacological agents. Modifications to its structure have yielded derivatives with improved biological profiles.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Fluoro-1,4'-bipiperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Fluorination of bipiperidine derivatives often employs nucleophilic substitution (e.g., using KF or Selectfluor®) or late-stage coupling of fluorinated precursors. For example, Pipamperone Hydrochloride (a fluorinated bipiperidine analog) is synthesized via amidation of a fluorobenzoyl intermediate . Optimization involves controlling reaction temperature (e.g., 50–80°C), solvent selection (e.g., DMF or acetonitrile), and purification via recrystallization or silica gel chromatography. Purity validation using HPLC (≥95%) is critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR to confirm fluorine substitution and bipiperidine backbone.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ = 249.13 g/mol).

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as applied to Irinotecan analogs .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl, F content) .

Q. How can researchers screen the basic biological activity of this compound?

- Methodology :

- In vitro assays : Test receptor binding (e.g., dopamine or serotonin receptors) using competitive radioligand assays, as done for Pipamperone .

- Cellular viability assays : MTT or ATP-based assays to assess cytotoxicity in cancer/primary cell lines .

- Solubility and permeability : Use shake-flask method or Caco-2 cell models to predict bioavailability .

Advanced Research Questions

Q. What mechanistic approaches are used to study the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Simulate binding to receptor active sites (e.g., GPCRs) using software like AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution, as applied to Irinotecan’s topoisomerase I inhibition .

Q. How can researchers address stability challenges of this compound under varying environmental conditions?

- Methodology :

- Forced degradation studies : Expose the compound to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor decomposition via HPLC and identify degradants using LC-MS .

- Polymorph screening : Use XRPD and DSC to identify stable crystalline forms. Storage recommendations (e.g., desiccated, 2–8°C) can be derived from Irinotecan’s stability profiles .

Q. What advanced chromatographic methods resolve stereochemical impurities in this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。